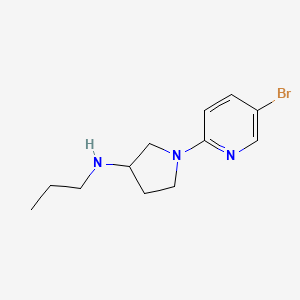
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidinamine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridine and N-propyl-3-pyrrolidinamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for 24 hours.
Purification: The organic layer is washed with water, brine, and dried over magnesium sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide
Uniqueness
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine stands out due to its unique combination of a brominated pyridine ring and a pyrrolidinamine moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H18BrN3 |
|---|---|
Molekulargewicht |
284.20 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18BrN3/c1-2-6-14-11-5-7-16(9-11)12-4-3-10(13)8-15-12/h3-4,8,11,14H,2,5-7,9H2,1H3 |
InChI-Schlüssel |
FYPWVGSEROJEHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCN(C1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


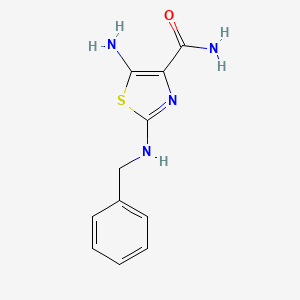
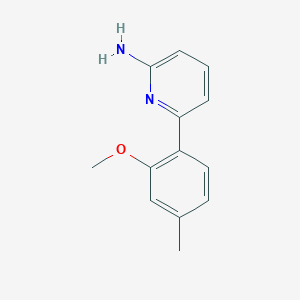

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
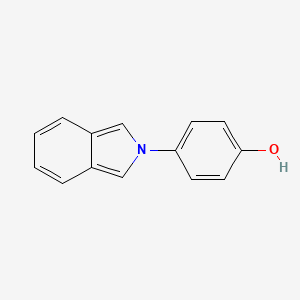
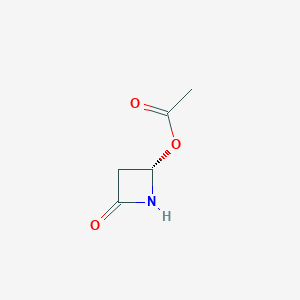
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
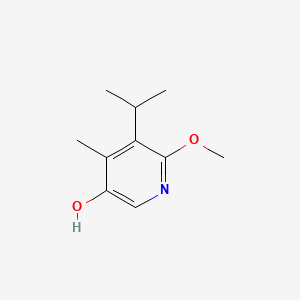
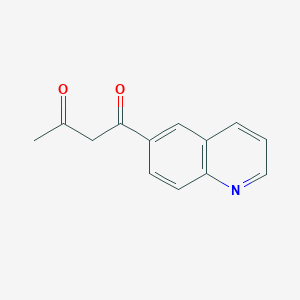
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

